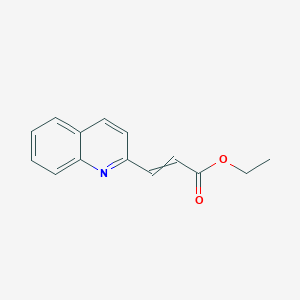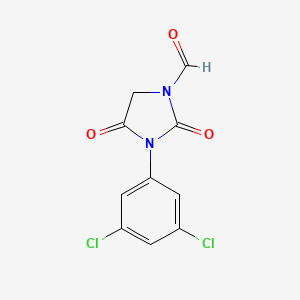![molecular formula C13H15Cl2N3O B14292647 1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride CAS No. 116109-40-1](/img/structure/B14292647.png)
1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-acetylpyridine with methylamine, followed by chlorination to yield the dichloride salt . The detailed reaction scheme is beyond the scope of this article, but it typically proceeds through intermediate steps.
Industrial Production:
Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, scalability, and safety protocols.
Análisis De Reacciones Químicas
1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substitution reactions with other nucleophiles can occur at the methylamino group or elsewhere. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Chemistry: As a ligand in coordination chemistry, it forms complexes with metal ions.
Biology: It may be used in biological studies due to its unique properties.
Medicine: Research explores its potential as a drug candidate or diagnostic agent.
Industry: It could serve as a precursor for other compounds.
Mecanismo De Acción
The exact mechanism of action depends on the specific context (e.g., coordination chemistry, biological interactions). It likely involves interactions with receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While 1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride is unique, similar compounds include other bipyridine derivatives, such as Emamectin benzoate . Emamectin benzoate is a biopesticide used in agriculture.
Remember that this article provides an overview, and deeper exploration requires specialized literature and research
Propiedades
Número CAS |
116109-40-1 |
|---|---|
Fórmula molecular |
C13H15Cl2N3O |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
N-methyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetamide;dichloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c1-14-13(17)10-16-8-4-12(5-9-16)11-2-6-15-7-3-11;;/h2-9H,10H2,1H3;2*1H |
Clave InChI |
UVNZKELOQYSDMC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
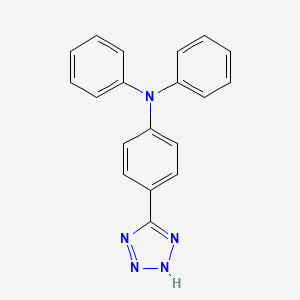

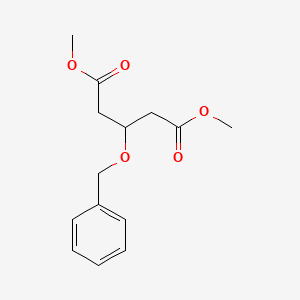

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)



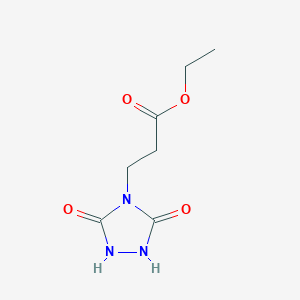
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
